

(Rac)-AZD8186: A Deep Dive into its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-AZD8186 is a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), key components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, playing a crucial role in tumor cell growth, survival, and proliferation. AZD8186 has demonstrated significant anti-neoplastic activity, particularly in tumors characterized by the loss of the tumor suppressor PTEN, which leads to a dependency on PI3K β signaling. This technical guide provides a comprehensive overview of the mechanism of action of AZD8186, detailing its molecular targets, downstream signaling effects, and broader metabolic impact. The guide also includes a compilation of key quantitative data, detailed experimental methodologies derived from published studies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to (Rac)-AZD8186

(Rac)-AZD8186 is a small molecule inhibitor that selectively targets the p110 β and p110 δ catalytic subunits of Class I PI3Ks.[1][2] By specifically inhibiting these isoforms, AZD8186 aims to provide a more targeted therapeutic approach with potentially reduced toxicity compared to pan-PI3K inhibitors.[1][3] The primary rationale for its development lies in its potential to effectively treat cancers with specific genetic alterations, most notably the loss of PTEN, a phosphatase that negatively regulates the PI3K pathway.[2][4] In PTEN-deficient tumors, the



pathway becomes heavily reliant on the PI3K β isoform, creating a therapeutic vulnerability that can be exploited by AZD8186.[4][5]

Core Mechanism of Action: PI3Kβ/δ Inhibition

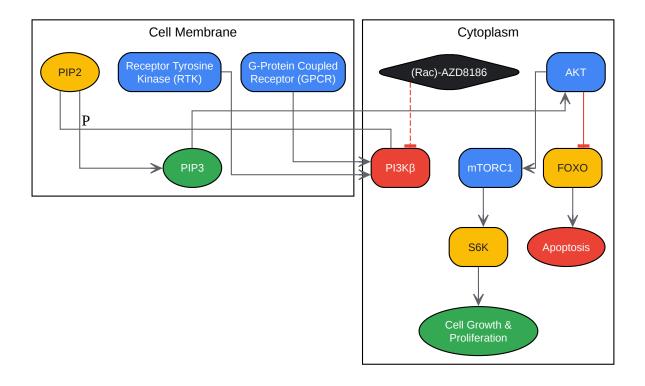
The primary mechanism of action of AZD8186 is the competitive inhibition of the ATP-binding site of PI3K β and, to a lesser extent, PI3K δ .[6] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that initiates a cascade of downstream signaling events.

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors or other stimuli, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT (also known as Protein Kinase B), a serine/threonine kinase. Activated AKT then phosphorylates a multitude of downstream substrates, including PRAS40 and tuberous sclerosis complex 2 (TSC2), which ultimately leads to the activation of the mTORC1 complex. mTORC1 promotes protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and 4E-BP1. AKT also promotes cell survival by phosphorylating and inhibiting pro-apoptotic factors like the FOXO family of transcription factors.[2][6]

By inhibiting PI3K β and PI3K δ , AZD8186 effectively blocks the production of PIP3, leading to the suppression of this entire downstream signaling cascade.





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Diagram 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of **(Rac)- AZD8186**.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of AZD8186 across various PI3K isoforms and cancer cell lines.

Table 1: In Vitro Enzyme Inhibition (IC50)



PI3K Isoform	IC50 (nM)	Reference
РІЗКβ	4	[2][7]
ΡΙ3Κδ	12	[2][7]
ΡΙ3Κα	35	[2][7]
РІЗКу	675	[2][7]

Table 2: Cellular Activity in PTEN-Null and PIK3CA-Mutant Cell Lines

Cell Line	Genotype	Assay	IC50/GI50 (nM)	Reference
MDA-MB-468	PTEN-null	pAKT (Ser473) Inhibition	<5	[1]
MDA-MB-468	PTEN-null	Proliferation (GI50)	65	[7]
PC3	PTEN-null	pAKT Inhibition	~10-300	[2]
LNCaP	PTEN-null	pAKT Inhibition	~10-300	[2]
LNCaP	PTEN-null	Proliferation (IC50)	100 ± 92	[6]
HCC70	PTEN-null	pAKT Inhibition	~10-300	[2]
BT474	PIK3CA-mutant	pAKT (Ser473) Inhibition	752	[7]
BT474	PIK3CA-mutant	Proliferation (IC50)	1981	[7]
JEKO	IgM-stimulated	pAKT (Ser473) Inhibition	17	[2][7]
JEKO	lgM-stimulated	Proliferation (IC50)	228	[7]

Downstream Signaling and Metabolic Effects

Foundational & Exploratory





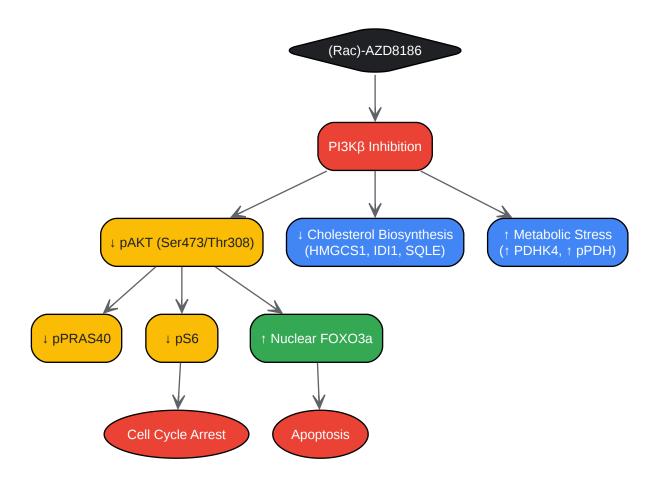
AZD8186 treatment leads to a significant reduction in the phosphorylation of key downstream effectors of the PI3K/AKT pathway.

- AKT Phosphorylation: AZD8186 potently inhibits the phosphorylation of AKT at both Ser473 and Thr308 in PTEN-null cell lines.[2]
- mTORC1 Substrates: Consequently, the phosphorylation of mTORC1 substrates such as PRAS40 and S6 ribosomal protein is suppressed.[2][8]
- FOXO3a Translocation: Inhibition of AKT leads to the dephosphorylation of FOXO3a, a transcription factor that promotes the expression of pro-apoptotic genes. This results in the nuclear translocation and activation of FOXO3a.[2]

Beyond the canonical PI3K pathway, AZD8186 has been shown to have broader effects on cellular metabolism, particularly in PTEN-null tumors.[8]

- Cholesterol Biosynthesis: RNA-seq analysis of AZD8186-treated xenografts revealed a downregulation of genes involved in cholesterol biosynthesis, including HMGCS1, IDI1, and SQLE.[8]
- Metabolic Stress: Treatment with AZD8186 upregulates markers of metabolic stress, such as PDHK4, which leads to increased phosphorylation of PDH, indicating a reduced carbon flux into the TCA cycle.[8][9]





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Diagram 2: Downstream signaling and metabolic consequences of AZD8186-mediated PI3Kβ inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of AZD8186, based on methodologies described in the cited literature.

In Vitro PI3K Enzyme Assay

This assay quantifies the ability of AZD8186 to inhibit the enzymatic activity of purified PI3K isoforms.

 Principle: A kinase activity assay, such as the Kinase-Glo® assay, is used to measure the amount of ATP remaining after a kinase reaction. Inhibition of PI3K results in less ATP consumption, leading to a higher luminescent signal.



· Protocol:

- Recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes are incubated with a lipid substrate (e.g., PIP2) and ATP in a kinase reaction buffer.
- Serial dilutions of AZD8186 are added to the reaction wells.
- The reaction is allowed to proceed for a defined period at room temperature.
- Kinase-Glo® reagent is added to stop the kinase reaction and initiate a luminescent signal proportional to the remaining ATP concentration.
- Luminescence is measured using a plate reader.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Pathway Modulation

This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT signaling pathway in cultured cells following treatment with AZD8186.

· Protocol:

- Cancer cell lines (e.g., MDA-MB-468, PC3, LNCaP) are seeded in culture plates and allowed to adhere.
- Cells are treated with various concentrations of AZD8186 or vehicle control for a specified duration.
- Cells are lysed in a buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA or Bradford assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.



- The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- The membrane is incubated with primary antibodies specific for total and phosphorylated forms of AKT, PRAS40, S6, and other proteins of interest.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Densitometry is used to quantify the protein bands.

Cell Viability/Proliferation Assay

These assays measure the effect of AZD8186 on the growth and viability of cancer cell lines.

- Principle: Assays like the MTS or MTT assay measure the metabolic activity of cells, which is
 proportional to the number of viable cells.
- · Protocol:
 - Cells are seeded in 96-well plates.
 - After 24 hours, cells are treated with a range of concentrations of AZD8186.
 - Plates are incubated for a period of 72 to 96 hours.
 - MTS or MTT reagent is added to each well, and the plates are incubated for an additional
 1-4 hours.
 - The absorbance is read on a microplate reader at the appropriate wavelength.
 - The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is calculated.

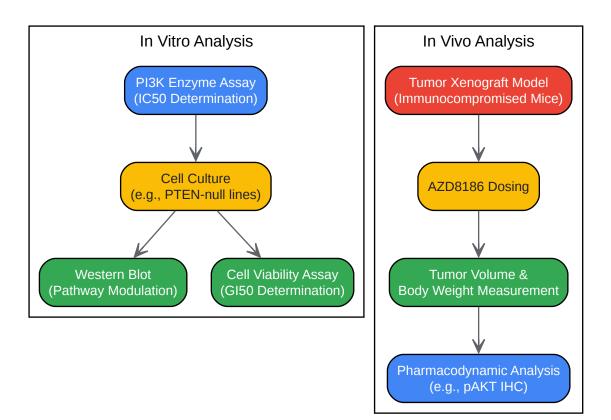
In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of AZD8186 in a living organism.



· Protocol:

- Human cancer cells (e.g., HCC70, MDA-MB-468, PC3) are subcutaneously injected into immunocompromised mice.
- When tumors reach a predetermined size, the mice are randomized into treatment groups (vehicle control, AZD8186 at various doses).
- AZD8186 is typically administered orally on a defined schedule (e.g., twice daily).
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g.,
 Western blotting or immunohistochemistry for pAKT).
- Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.



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Diagram 3: General experimental workflow for characterizing the mechanism of action of **(Rac)-AZD8186**.

Resistance Mechanisms

A potential mechanism of resistance to AZD8186 involves the reactivation of the PI3K pathway through the PI3K α isoform.[6][10] In some models, inhibition of PI3K β leads to a feedback loop that results in the activation of receptor tyrosine kinases (RTKs), which in turn can signal through PI3K α , thereby circumventing the effects of AZD8186.[6] This has led to the investigation of combination therapies, such as the co-administration of AZD8186 with PI3K α inhibitors, to achieve a more durable pathway inhibition.[6]

Conclusion

(Rac)-AZD8186 is a selective inhibitor of PI3K β and PI3K δ that demonstrates potent anti-tumor activity, particularly in PTEN-deficient cancers. Its mechanism of action is centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and survival. Furthermore, AZD8186 induces significant metabolic reprogramming in cancer cells. The data and experimental frameworks presented in this guide provide a comprehensive understanding of the core mechanism of action of AZD8186, supporting its continued investigation and development as a targeted cancer therapeutic.

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